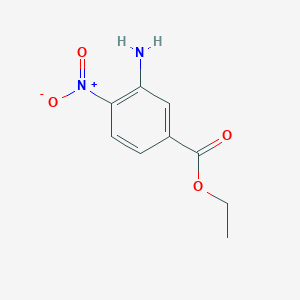

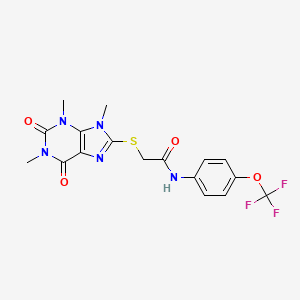

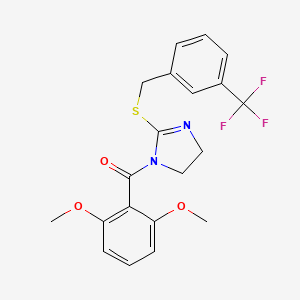

![molecular formula C17H22N2O4S B2430069 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide CAS No. 920360-86-7](/img/structure/B2430069.png)

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of benzo[d]thiazol-2-yl, which is a key component in various chemical and pharmaceutical compounds . The presence of the tetrahydrofuran-2-yl)methyl group and propionamide could suggest potential biological activity, but without specific studies on this compound, it’s hard to say for certain.

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds, such as 2-[4-(Thiazol-2-yl)phenyl]propionic acids, have been synthesized by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl)malonates with α-bromoaldehyde diethyl acetals or α-haloketones followed by hydrolysis of esters .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Compounds featuring benzodithiazole, tetrahydrofuran, and similar heterocyclic structures have been synthesized and evaluated for various biological activities. For example, compounds synthesized from visnaginone and khellinone derivatives have shown promising anti-inflammatory and analgesic activities. These compounds have been synthesized through complex chemical reactions, indicating a potential route for synthesizing related compounds like the one you're interested in. The synthesized compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, demonstrating significant biological activity in this area (Abu‐Hashem et al., 2020).

Anticancer Evaluations

Another study focused on the synthesis and anticancer evaluation of benzamide derivatives, which, while structurally distinct, shares a focus on heterocyclic compounds and their biological activities. These studies often involve microwave-assisted synthesis methods, highlighting a modern approach to compound development. The compounds demonstrated promising anticancer activity against various human cancer cell lines, suggesting potential therapeutic applications (Tiwari et al., 2017).

Antibacterial Agents

Research into 2-amino benzo[d]thiazolyl substituted compounds has uncovered novel classes of antibacterial agents. These compounds have been synthesized and tested against a range of bacterial strains, showing promising results in combating bacterial infections. This research underscores the potential of similar heterocyclic compounds in developing new antibacterial drugs (Palkar et al., 2017).

Heterocyclic Derivative Syntheses

Studies on the synthesis of heterocyclic derivatives, including thiazoles and benzofurans, are prevalent in the search for new medicinal compounds. These studies involve complex chemical synthesis routes and evaluation for various biological activities, providing a foundation for the development of compounds with specific therapeutic targets (Bacchi et al., 2005).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-4-14(20)19(10-11-6-5-9-23-11)17-18-15-12(21-2)7-8-13(22-3)16(15)24-17/h7-8,11H,4-6,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVBOHHYDPQGKRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(CC1CCCO1)C2=NC3=C(C=CC(=C3S2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

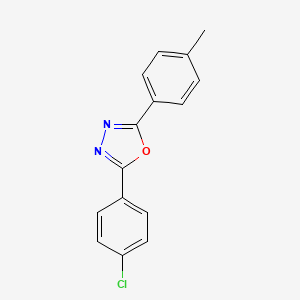

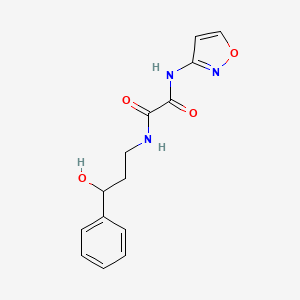

![N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429993.png)

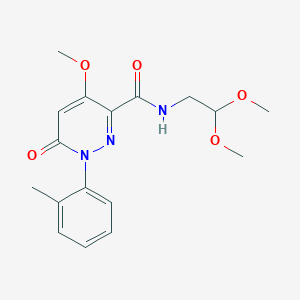

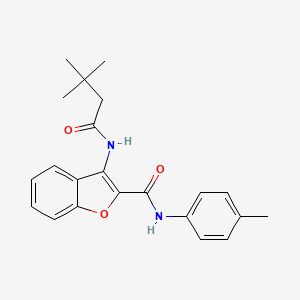

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]piperazine](/img/structure/B2430001.png)

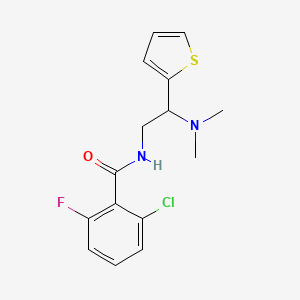

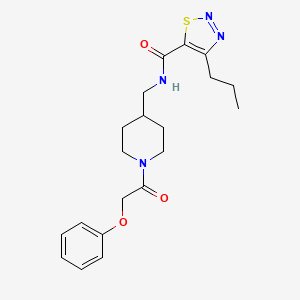

![methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B2430002.png)

![4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2430003.png)